diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate
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Overview
Description
Diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate: . Thiophene derivatives are known for their biological activity and are often used in the development of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate typically involves the following steps:
Formation of the thiophene core: : This can be achieved through the cyclization of appropriate precursors, such as 1,4-diketones or β-keto esters, in the presence of a thiophene-forming reagent.
Introduction of the oxolane ring: : The oxolane ring can be introduced through a cyclization reaction involving a suitable diol precursor and a dehydrating agent.
Attachment of the carbonyl and amino groups: : The carbonyl and amino groups can be introduced through subsequent functional group transformations, such as acylation and amination reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: : Reduction of the carbonyl groups to alcohols.
Substitution: : Replacement of the hydrogen atoms on the thiophene ring with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Alcohols.
Substitution: : Substituted thiophenes with various functional groups.
Scientific Research Applications
Diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: : Investigated for its potential biological activity, such as antimicrobial, antifungal, and anticancer properties.
Medicine: : Potential use in the development of new pharmaceuticals targeting various diseases.
Industry: : Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: : Similar core structure but different functional groups.
Oxolane-2-carboxylic acid: : Similar oxolane ring but different attachment points.
Thiophene-3,4-dicarboxylic acid: : Similar thiophene core but different positions of the carboxyl groups.
These compounds may have different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
diethyl 2-[[(2R)-oxolane-2-carbonyl]amino]thiophene-3,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-3-20-14(18)9-8-23-13(11(9)15(19)21-4-2)16-12(17)10-6-5-7-22-10/h8,10H,3-7H2,1-2H3,(H,16,17)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQDMCKVHIETM-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)NC(=O)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)NC(=O)[C@H]2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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